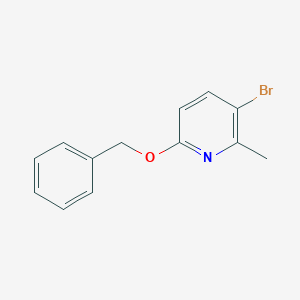

5-Bromo-2-benzyloxy-6-methylpyridine

カタログ番号 B161952

CAS番号:

126717-60-0

分子量: 278.14 g/mol

InChIキー: RBXCAMWLXQQRPW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-benzyloxy-6-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Synthesis Analysis

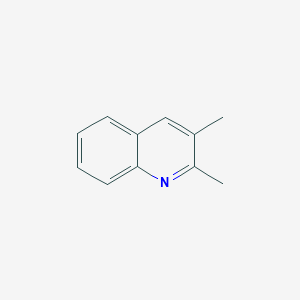

The synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine has been reported in various methods. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-benzyloxy-6-methylpyridine is C13H12BrNO. The InChI is InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 and the Canonical SMILES is CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br .Chemical Reactions Analysis

5-Bromo-2-benzyloxy-6-methylpyridine is a bromopyridine derivative. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-benzyloxy-6-methylpyridine is 278.14 g/mol. It has a topological polar surface area of 22.1 Ų and a complexity of 206. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .科学的研究の応用

-

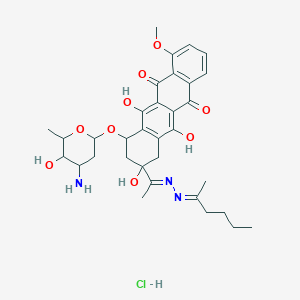

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Field : Medicinal and Pharmaceutical Chemistry .

- Application : This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .

- Method : The synthesis starts from 2-fluoro-4-methylpyridine. This optimized protocol avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results : The overall yield could be increased from 3.6% to 29.4% using this optimized protocol .

-

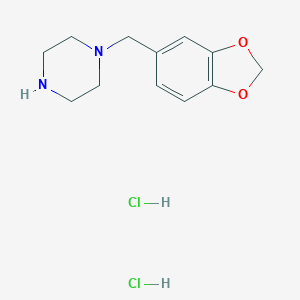

Suzuki Cross-Coupling Reaction

- Field : Organic Chemistry .

- Application : This compound is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .

- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced these novel pyridine derivatives .

- Results : The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals .

-

α-Glucosidase Inhibitors

- Field : Medicinal Chemistry .

- Application : 5-Bromo-2-aryl benzimidazole derivatives, which are structurally similar to your compound, have been synthesized and evaluated as potential inhibitors of the α-glucosidase enzyme .

- Method : The synthesis of these derivatives was carried out and characterized by different spectroscopic techniques .

- Results : Twenty-three out of twenty-five compounds showed excellent to moderate α-glucosidase inhibitory activity. Especially, one compound was found to be five-fold more active than the standard drug acarbose .

-

Synthesis of 6,6′-Dimethyl-3,3′-Bipyridine

- Field : Organic Chemistry .

- Application : 5-Bromo-2-methylpyridine, a compound similar to yours, was used in the synthesis of 6,6′-dimethyl-3,3′-bipyridine .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The result of this synthesis is the compound 6,6′-dimethyl-3,3′-bipyridine .

-

Organic Synthesis

- Field : Organic Chemistry .

- Application : 5-Bromo-2-methylpyridine, a compound similar to yours, is an important intermediate in organic synthesis .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : This compound has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

-

Production of Dyes

特性

IUPAC Name |

3-bromo-2-methyl-6-phenylmethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCAMWLXQQRPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563271 |

Source

|

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-benzyloxy-6-methylpyridine | |

CAS RN |

126717-60-0 |

Source

|

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

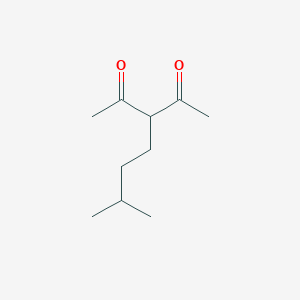

3-Isopentyl-2,4-pentanedione

10225-31-7

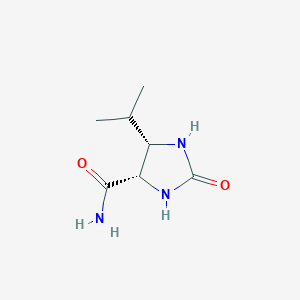

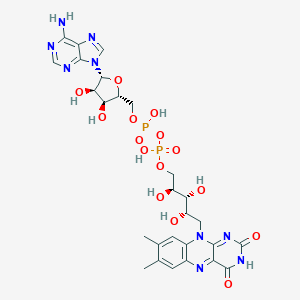

Modified fad

138663-53-3

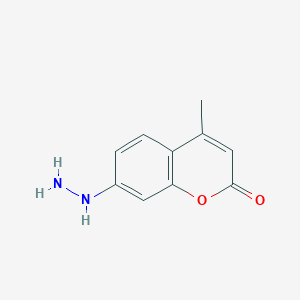

7-Hydrazinyl-4-methyl-2H-chromen-2-one

113707-87-2

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)